molecular formula C22H25Cl2SiZr-3 B1143059 meso-Dimethylsilyl-bis-(2-methylindenyl)zirconium dichloride CAS No. 182210-68-0

meso-Dimethylsilyl-bis-(2-methylindenyl)zirconium dichloride

Cat. No.: B1143059
CAS No.: 182210-68-0
M. Wt: 479.65
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Description

Nomenclature and Chemical Identity

This compound possesses a well-defined chemical identity characterized by specific structural and stereochemical features. The compound is systematically designated by the Chemical Abstracts Service number 182210-68-0, establishing its unique identity within chemical databases. The molecular structure consists of a zirconium(IV) metal center coordinated to two 2-methylindenyl ligands that are connected through a dimethylsilyl bridge, along with two chloride ligands.

The systematic nomenclature reflects the compound's stereochemical configuration, with the "meso" prefix indicating the specific spatial arrangement of the indenyl ligands. Alternative nomenclature includes meso-dimethylsilylenebis(2-methyl-1-indenyl)zirconium(IV) dichloride, which emphasizes the bridging nature of the dimethylsilylene unit. The compound's molecular formula is reported as C₂₂H₂₂Cl₂SiZr with variations in sources citing C₂₂H₂₄Cl₂SiZr or C₂₂H₂₅Cl₂SiZr depending on the specific charge state representation.

Table 1: Chemical Identity Parameters

Parameter Value Source Reference
Chemical Abstracts Service Number 182210-68-0
Molecular Weight 476.6-479.65 g/mol
Molecular Formula C₂₂H₂₂Cl₂SiZr
Physical Appearance Yellow powder
Melting Point 234-237°C
PubChem Identifier 92043291

The compound's structural characteristics include the presence of methylated indenyl rings, which provide steric and electronic modifications compared to unsubstituted cyclopentadienyl or indenyl systems. The dimethylsilyl bridge creates a constrained geometry that influences the compound's catalytic behavior and stereochemical preferences in polymerization reactions.

Discovery and Development Timeline

The development of this compound emerged from the broader evolution of bridged metallocene chemistry that began in the 1970s. The foundational work in bridged metallocene compounds traces back to 1970 when Katz and Acton prepared the first Group 4 bridged metallocene compound, specifically the methylene-bridged titanocene dichloride through reaction between titanium tetrachloride and dilithiated cyclopentadienyl ligands.

The progression toward silyl-bridged systems represented a significant advancement in metallocene design, as silicon bridges provided unique geometric and electronic properties compared to carbon-based bridges. The development of silicon-bridged metallocenes was motivated by the recognition that the larger atomic radius of silicon compared to carbon resulted in different geometric constraints and stereochemical outcomes. Research demonstrated that silicon-bridged ansa-metallocene complexes exhibited bending angles that differed from nonbridged metallocenes by approximately 5%, in contrast to the more dramatic 14% difference observed with single carbon-bridged systems.

The specific development of this compound built upon earlier work with indenyl-based metallocene systems. The incorporation of 2-methyl substitution on the indenyl rings provided additional steric control and modified the electronic properties of the resulting complexes. The systematic study of such substituted indenyl systems was part of broader efforts to develop catalysts with enhanced selectivity and activity for specific polymerization applications.

Table 2: Development Timeline of Related Metallocene Systems

Year Milestone Compound Type Significance
1970 First Group 4 bridged metallocene Methylene-bridged titanocene Established bridged metallocene concept
1979 Group 4 triad development Propylene-bridged metallocenes Extended to zirconium and hafnium
1990s Silyl-bridged systems Various silicon-bridged complexes Improved geometric control
2000s Substituted indenyl variants Methylated indenyl complexes Enhanced catalytic properties

Position in Metallocene Chemistry

This compound occupies a distinctive position within the broader category of ansa-metallocene complexes. Ansa-metallocene systems, characterized by bridging units connecting two cyclopentadienyl-type ligands, represent a major class of organometallic compounds with significant applications in catalysis. The compound belongs specifically to the subset of silyl-bridged bis(indenyl) metallocenes, which combine the geometric constraints imposed by bridging with the enhanced coordination properties of indenyl ligands.

The structural classification of this compound places it within the Group 4 metallocene family, sharing fundamental characteristics with titanium and hafnium analogs while exhibiting zirconium-specific properties. The dimethylsilyl bridge creates a constrained ligand environment that differs significantly from both unbridged bis(indenyl) complexes and alternative bridging systems. This constraint influences the compound's conformational behavior, with bridged systems showing restricted rotational freedom of the indenyl rings compared to their unbridged counterparts.

The meso stereochemical configuration distinguishes this compound from its racemic analog, creating different symmetry properties that directly impact catalytic behavior. While metallocene synthesis typically produces mixtures of racemic and meso isomers, the separation and individual study of these isomers has revealed distinct catalytic properties. The meso configuration provides C₂ᵥ symmetry, contrasting with the C₂ symmetry of the racemic isomer, leading to different coordination environments and catalytic selectivities.

Within the context of indenyl-based metallocenes, the 2-methyl substitution pattern provides specific steric and electronic modifications. Research has demonstrated that substitution patterns on indenyl rings significantly influence polymerization stereoselectivity and activity. The 2-position substitution creates steric hindrance that affects monomer coordination and insertion processes during catalytic cycles.

Significance in Organometallic Catalysis Research

The significance of this compound in organometallic catalysis research extends beyond its individual catalytic properties to encompass broader implications for catalyst design and mechanistic understanding. The compound has emerged as a valuable tool for investigating structure-activity relationships in metallocene catalysis, particularly in the context of olefin polymerization.

Research utilizing this compound has contributed to fundamental understanding of how stereochemical configuration affects catalytic performance. Contrary to conventional expectations that racemic metallocenes generally display higher activities than their meso counterparts, studies with this compound have demonstrated superior performance of the meso isomer in specific polymerization applications. This finding has challenged established paradigms and prompted reevaluation of structure-activity relationships in metallocene catalysis.

The compound has proven particularly valuable in ethylene copolymerization research, where it has been employed as a precatalyst for ethylene/1-hexene copolymerization when activated by methylaluminoxane. These studies have revealed that the meso isomer produces polymer products more aligned with targets for bimodal polyethylene grades, specifically the lower molecular weight, high-density fraction of bimodal copolymers. This application demonstrates the compound's potential for producing specialized polymer materials with tailored properties.

Table 3: Catalytic Performance Characteristics

Parameter Meso Isomer Performance Comparative Notes Reference
Activity vs. Racemic Isomer Superior performance Challenges conventional expectations
Polymer Molecular Weight Lower MW, high-density products Suitable for bimodal PE applications
Temperature Stability Maintained activity across temperature range Consistent performance profile
Comonomer Incorporation Controlled incorporation levels Enables property tuning

The compound's role in advancing mechanistic understanding of metallocene catalysis has been particularly significant. Studies examining the electronic and steric effects of the dimethylsilyl bridge and 2-methyl substitution have provided insights into how molecular structure influences catalytic behavior. These investigations have contributed to the development of more sophisticated catalyst design principles and have informed the creation of next-generation metallocene systems.

Furthermore, the compound has served as a model system for investigating the effects of supporting metallocene catalysts on solid supports. Research has demonstrated that when immobilized on silica-supported systems, the meso isomer maintains its superior performance characteristics compared to the racemic analog, indicating that the fundamental catalytic advantages are retained in heterogeneous systems. This finding has important implications for industrial applications where supported catalysts are preferred for process control and polymer morphology considerations.

Properties

InChI

InChI=1S/2C10H9.C2H6Si.2ClH.Zr/c2*1-8-6-9-4-2-3-5-10(9)7-8;1-3-2;;;/h2*2-7H,1H3;1-2H3;2*1H;/q2*-1;;;;/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDRXSRXEFHJGQT-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CC=CC=C2[CH-]1.CC1=CC2=CC=CC=C2[CH-]1.C[Si]C.[Cl-].[Cl-].[Zr]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24Cl2SiZr-4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis via Ligand Metathesis

The most widely reported method involves reacting zirconium tetrachloride (ZrCl₄) with a dilithiated indenyl ligand precursor. Source details a protocol where dimethyl bis[(3-phenyl-6-tert-butylinden-1-yl)]silane is treated with n-butyllithium (n-BuLi) in toluene to generate a dilithiated intermediate. This intermediate is then combined with ZrCl₄ pre-complexed with tetrahydrofuran (THF), forming the target compound via ligand exchange (Scheme 1).

Key Reaction Conditions

ParameterValue
SolventToluene/THF mixture
TemperatureRoom temperature (25°C)
Molar Ratio (Li:Zr)2:1
Reaction Time18–24 hours
Yield (meso isomer)21–25% (after crystallization)

The reaction proceeds via a two-step mechanism: (1) deprotonation of the indenyl ligand by n-BuLi, forming a dianionic species, and (2) transmetallation with ZrCl₄(THF)₂ to yield the meso isomer . THF coordinates to ZrCl₄, enhancing its electrophilicity and facilitating ligand substitution .

Alternative Stereoselective Approaches

Racemo-selective synthesis, as described in source , employs zirconium tert-butyl amide complexes to bias isomer formation. While originally developed for methoxy-substituted zirconocenes, this method adapts to meso-dimethylsilyl derivatives by substituting the indenyl ligand. The approach leverages steric effects from bulky substituents (e.g., tert-butyl groups) to favor meso over rac configurations, achieving up to 55% meso selectivity before purification .

Physicochemical Characterization

Post-synthesis characterization confirms structure and purity:

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC₂₂H₂₅Cl₂SiZr⁻³
Molecular Weight479.65 g/mol
Melting Point>250°C (decomposes)
¹H NMR (C₆D₆)δ 7.2–6.8 (m, aromatic), 2.1 (s, CH₃)
Meso Purity96% (post-crystallization)

¹H NMR analysis distinguishes meso and rac isomers via symmetry-induced splitting patterns in the indenyl proton regions .

Isolation and Purification Techniques

Fractional crystallization in toluene at −35°C exploits solubility differences between meso and rac isomers. Source reports a 30% yield of meso isomer with 96% purity after two crystallization cycles. The rac isomer remains in the mother liquor, enabling its recovery (75% purity, 30% yield) .

Table 2: Crystallization Efficiency

CycleTemperatureYield (%)Purity (%)
1−35°C2196
2−35°C492

Challenges and Optimization Strategies

Challenge 1: Low Yield
The 21% yield in source stems from competing rac isomer formation. Increasing the THF:ZrCl₄ ratio to 2.5:1 improves meso selectivity to 35% but risks THF-induced ligand dissociation .

Challenge 2: Oxygen Sensitivity
Zirconium intermediates are pyrophoric. Rigorous glovebox techniques (<1 ppm O₂/H₂O) are mandatory .

Chemical Reactions Analysis

Types of Reactions: meso-Dimethylsilyl-bis-(2-methylindenyl)zirconium dichloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form zirconium oxides.

    Reduction: It can be reduced to form lower oxidation state zirconium compounds.

    Substitution: The chlorine atoms in the compound can be substituted with other ligands, such as alkyl or aryl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Various organometallic reagents, such as Grignard reagents or organolithium compounds, are employed for substitution reactions.

Major Products Formed:

    Oxidation: Zirconium oxides and other zirconium-containing compounds.

    Reduction: Lower oxidation state zirconium compounds.

    Substitution: Substituted zirconium complexes with different ligands.

Scientific Research Applications

Synthesis and Characterization

The synthesis of meso-Dimethylsilyl-bis-(2-methylindenyl)zirconium dichloride typically involves the reaction of dimethylsilyl-bis-(2-methylindenyl) with zirconium tetrachloride under inert conditions. Characterization techniques such as NMR spectroscopy are employed to confirm the structure and purity of the synthesized compound .

Polymerization Catalysis

This compound is primarily used as a catalyst in the polymerization of olefins. Its efficiency in producing high-performance polymers has been extensively documented:

  • Olefin Polymerization : Studies indicate that this compound can effectively polymerize ethylene and propylene, leading to differentiated polyethylene products with enhanced properties .
  • Copolymerization : It has been shown to be particularly effective in the copolymerization of ethylene with 1-hexene, producing copolymers with desirable molecular weight distributions and comonomer incorporation .

Biological Applications

Research is ongoing to explore the potential biological activities of this compound:

  • Drug Delivery Systems : The compound is being investigated for its role in drug delivery mechanisms, potentially improving the efficacy of therapeutic agents.
  • Synthesis of Bioactive Molecules : Its utility in synthesizing biologically active compounds positions it as a significant player in medicinal chemistry.

Materials Science

The compound's unique properties make it suitable for various applications in materials science:

  • High-Performance Plastics : It is utilized in producing plastics that require specific mechanical and thermal properties, making it valuable for industrial applications.
  • Medical Devices : Ongoing research aims to incorporate this compound into medical devices, enhancing their performance through improved material properties.

Case Studies

Several studies highlight the effectiveness of this compound in real-world applications:

  • A study demonstrated that the meso isomer significantly outperformed its racemic counterpart in ethylene/1-hexene copolymerization, producing polymers aligned with targeted low molecular weight high-density blocks .
  • Another investigation into its use as a catalyst revealed that it could produce polyethylene with tailored properties suitable for specific industrial applications .

Mechanism of Action

The mechanism by which meso-Dimethylsilyl-bis-(2-methylindenyl)zirconium dichloride exerts its effects involves the activation of olefin monomers, facilitating their polymerization. The compound acts as a catalyst, lowering the activation energy required for the polymerization reaction. The molecular targets include the olefin monomers, and the pathways involved are the coordination and insertion mechanisms typical of metallocene catalysts.

Comparison with Similar Compounds

Table 1: Structural Parameters of Selected Zirconocene Complexes

Compound Bridge Type Substituents Cl–Zr–Cl Angle ΔG (meso vs. rac)
meso-Dimethylsilyl-bis-(2-methylindenyl)ZrCl₂ Dimethylsilyl 2-methylindenyl ~102.8° +0.8 kcal·mol⁻¹
rac-Dimethylsilyl-bis(1-indenyl)ZrCl₂ Dimethylsilyl Unsubstituted indenyl ~125.2° N/A
rac-Ethylenebis(1-indenyl)ZrCl₂ Ethylene Unsubstituted indenyl ~128.5° N/A
Bis(2-phenylindenyl)ZrCl₂ None (unbridged) 2-phenylindenyl ~91.6° N/A

Key Observations :

  • Bridged complexes (e.g., dimethylsilyl, ethylene) exhibit wider Cl–Zr–Cl angles compared to unbridged analogs, influencing coordination geometry .
  • Substituents at the 2-position (e.g., methyl, phenyl) increase steric bulk, altering polymerization activity and stereoselectivity .

Catalytic Performance

Table 2: Polymerization Activity and Product Properties

Compound Monomer Activity (kg polymer·mol⁻¹·h⁻¹) Polyethylene Properties
meso-Dimethylsilyl-bis-(2-methylindenyl)ZrCl₂/MAO Ethylene 1,200–1,800 High MW, narrow dispersity (Đ ~2.1)
rac-Dimethylsilyl-bis(2-methylindenyl)ZrCl₂/MAO Ethylene/1,3-butadiene 950–1,400 Ethylene copolymers with 0.24–1.3 mol% vinyl
rac-Dimethylsilyl-bis(1-indenyl)ZrCl₂/MAO Propylene 600–900 Atactic PP with Đ ~2.5
Bis(2-phenylindenyl)ZrCl₂/MAO Ethylene 400–600 Low MW, broad dispersity (Đ ~3.0)

Key Findings :

  • The meso isomer exhibits higher activity in ethylene polymerization than unsubstituted or phenyl-substituted analogs, attributed to optimized ligand accessibility .
  • Substituent bulkiness directly correlates with copolymer vinyl content. For example, rac-dimethylsilyl-bis(2-methylindenyl)ZrCl₂ produces ethylene/1,3-butadiene copolymers with higher vinyl groups (0.24–1.3 mol%) compared to less bulky catalysts .
  • Chain transfer mechanisms (e.g., to aluminum centers) are prevalent in rac-dimethylsilyl-bis(2-methylindenyl)ZrCl₂ systems, yielding polymers with saturated chain ends .

Mechanistic and Stability Considerations

  • Dormant Species Formation : Heterobimetallic Al/Zr species may form during activation with MAO, reducing catalytic activity in some cases .
  • Steric vs. Electronic Effects: Bulky 2-methyl groups enhance stereoregularity but may limit monomer diffusion to the active site, necessitating a balance in substituent design .

Biological Activity

Meso-Dimethylsilyl-bis-(2-methylindenyl)zirconium dichloride is a metallocene compound that has garnered attention for its potential applications in catalysis, particularly in olefin polymerization. This article delves into the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of dimethylsilyl-substituted indenyl ligands with zirconium dichloride precursors. The resulting compound is characterized using techniques such as NMR spectroscopy, which confirms the structure and purity of the synthesized product.

Table 1: Synthesis Summary

StepReactantsConditionsProduct
1Indene + Dimethylsilyl chlorideTHF, refluxDimethylsilyl-indene
2Dimethylsilyl-indene + ZrCl4Toluene, room tempThis compound

Biological Activity

The biological activity of metallocenes like this compound is primarily evaluated in terms of their catalytic efficiency and selectivity in polymerization reactions. Recent studies have highlighted that this compound exhibits a unique catalytic behavior compared to its racemic counterparts.

Case Study: Catalytic Efficiency

In a comparative study, this compound was found to be approximately three times more productive than its racemic variant when activated by methylaluminoxane (MAO) for ethylene/1-hexene copolymerization. This enhanced activity is attributed to the specific steric and electronic properties imparted by the silyl groups on the ligand framework .

Table 2: Comparative Activity in Polymerization

Catalyst TypeProductivity (g polymer/g catalyst)Remarks
meso1500Higher activity due to unique sterics
racemic500Lower activity, faster deactivation

Mechanistic Insights

The mechanism of action for this compound involves the formation of an active species upon activation with MAO. This active species then undergoes coordination with ethylene, leading to polymer chain growth. The specific geometry of the meso form allows for better alignment during polymerization, enhancing the overall yield and molecular weight of the resulting polymers.

Q & A

Q. How is rac-dimethylsilylbis(2-methylindenyl)zirconium dichloride synthesized, and what are its key structural features?

The compound is synthesized via ligand substitution reactions, where a dimethylsilyl-bridged bis(indenyl) ligand reacts with zirconium tetrachloride. Structural confirmation relies on NMR (e.g., 1^1H/13^{13}C) and X-ray crystallography to verify the rac (chiral) configuration. The 2-methyl substituents on the indenyl ligands enhance steric hindrance, influencing polymerization stereoselectivity .

Q. What spectroscopic methods are used to characterize the catalytic behavior of this zirconocene complex?

13^{13}C NMR is critical for analyzing polymer chain-end groups (e.g., saturated linear or isobutyl ends in ethylene/propylene copolymers), which reveal chain-transfer mechanisms to aluminum centers in MAO-activated systems . X-ray diffraction confirms the catalyst’s geometry, particularly the bridge (dimethylsilyl) and ligand (2-methylindenyl) arrangement .

Q. How does this catalyst compare to other metallocenes in propylene polymerization?

The 2-methylindenyl ligands and dimethylsilyl bridge confer high isotacticity (>95% isotactic pentads) in polypropylene, outperforming unsubstituted indenyl analogs. Activity and stereoselectivity depend on ligand symmetry and bridge flexibility, as demonstrated by comparative studies with rac-ethylenebis(1-indenyl)zirconium dichloride .

Advanced Research Questions

Q. What experimental strategies optimize comonomer incorporation in coordinative chain transfer polymerization (CCTP) using this catalyst?

Comonomer incorporation (e.g., amide/amine-functionalized alkenes) is influenced by MAO cocatalyst concentration. For ethylene copolymers, incorporation ranges from 0.24–1.3 mol%, while propylene systems show lower incorporation (0.04–0.96 mol%). Adjusting Al/Zr ratios and reaction temperatures (50–60°C) modulates comonomer uptake .

Q. How can researchers resolve contradictions in reported molecular weight distributions (MWD) for polypropylene synthesized with this catalyst?

Discrepancies arise from differences in MAO activation efficiency and chain-transfer rates. Advanced methods include:

  • Triple-detector GPC to analyze absolute molecular weights and branching.
  • Kinetic modeling to isolate chain-transfer constants (e.g., ktr/kpk_{tr}/k_p) under varying Al/Zr ratios .

Q. What mechanistic insights explain the high isotacticity of polypropylene produced by this catalyst?

The C2_2-symmetric geometry of the zirconocene enforces a stereoregular insertion mechanism. The 2-methyl groups on indenyl ligands restrict monomer approach to specific coordination sites, favoring isotactic propagation. Isotactic pentad content ([mmmm] >95%) is confirmed by 13^{13}C NMR of the polymer microstructure .

Q. How does ligand modification (e.g., substituent position) impact copolymerization activity?

Substituting indenyl ligands at the 4-position with bulkier groups (e.g., naphthyl) increases steric hindrance, reducing activity but enhancing molecular weight (up to 1,500,000 g/mol). Contrastingly, 2-methyl substitution balances activity and stereocontrol, making it ideal for high-isotacticity PP .

Methodological Considerations

Q. How to troubleshoot low catalytic activity in ethylene/propylene copolymerization?

  • Purity check : Ensure ligand precursors (e.g., 2-methylindenyl) are free from oxygen/moisture.
  • MAO activation : Optimize Al/Zr ratios (typically 500–2000:1) to balance activity and chain transfer.
  • Reactor conditions : Maintain strict temperature control (±1°C) to prevent catalyst deactivation .

Q. What analytical approaches validate chain-transfer mechanisms in CCTP?

  • End-group analysis : 13^{13}C NMR detects chain ends (e.g., –CH2_2CH3_3 for ethylene, –CH(CH2_2CH3_3)2_2 for propylene).
  • Kinetic studies : Monitor polymerization rates under varying chain-transfer agent (CTA) concentrations .

Q. How to design experiments for studying catalyst degradation pathways?

  • High-temperature polymerization : Test stability at >80°C to simulate industrial conditions.
  • Post-reaction analysis : Use ICP-MS to quantify zirconium leaching and FTIR to detect ligand oxidation .

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